CID 9933579
Description
CID 9933579 corresponds to a study by Jamieson et al. (1999), which identified its role in modulating protein kinase C iota (PKCι) activity. PKCι is an oncogenic kinase implicated in cancer progression and drug resistance. The study demonstrated that PKCι activity is essential for Bcr-Abl-mediated resistance to drug-induced apoptosis in leukemia cells, highlighting this compound as a critical compound in understanding kinase-driven survival pathways .
Properties
Molecular Formula |
C21H28N2O7S |
|---|---|
Molecular Weight |
452.5 g/mol |
InChI |
InChI=1S/C21H28N2O7S/c1-12-14(16(24)22-9-5-13(6-10-22)19(26)27)23-17(25)15(30-2)18(23)31(28,29)21(12)11-20(21)7-3-4-8-20/h13,15,18H,3-11H2,1-2H3,(H,26,27) |
InChI Key |
OPWWUGOYNUTAAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)O |
Synonyms |
SYN 1396 SYN-1396 |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 9933579 involves multiple steps. One of the synthetic routes includes the treatment of 6-azopenicillanate with boron trifluoroetherate in a mixture of methanol and methylene chloride to produce 6alpha-methoxy penicillanate. This intermediate undergoes oxidation with peracetic acid to form the corresponding 1beta-oxide. The ring opening of this oxide by heating with 2-mercaptohenzothiazole in toluene yields another intermediate, which is then cyclized with bromine in methylene chloride to form 2beta-bromomethyl penicillanate. Further rearrangement with pyridine in dimethyl sulfoxide produces the cephem intermediate. The sulfone derivative is obtained by oxidizing this intermediate with peracetic acid in methylene chloride .
Chemical Reactions Analysis
Potential Reasons for Missing Data
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Compound Obscurity : CID 9933579 may not be widely studied or reported in peer-reviewed literature.
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Proprietary Status : The compound could be under patent protection or part of confidential industrial research.
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Identifier Accuracy : Verify the CID’s validity using the EPA Chemicals Dashboard , which links chemicals to assays, toxicity data, and related substances.
Recommended Actions
To obtain data on this compound:
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Consult Specialized Databases :
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PubChem : Validate the CID and check for updated entries.
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ChEMBL : Search for bioactivity data.
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SciFinder : Explore reaction pathways and synthetic methods.
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Review Patent Literature : Use Google Patents or USPTO for proprietary formulations.
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Contact Manufacturers : Inquire directly with chemical suppliers (e.g., Sigma-Aldrich, TCI Chemicals).
General Insights on Chemical Reaction Analysis
While this compound data is unavailable, the search results highlight methodologies for studying similar compounds:
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Electrochemical Activation : Modulating reactions via applied voltage (e.g., enhancing drug synthesis efficiency) .
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Combinatorial Chemistry : Techniques for derivatizing macrocyclic compounds with diverse functional groups .
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Enzymatic Assays : Profiling interactions with kinases, proteases, and GPCRs .
Example Data Table: Related Compounds
Scientific Research Applications
CID 9933579 has been extensively studied for its potential therapeutic applicationsAdditionally, this compound has been investigated for its potential use in other respiratory diseases and congenital disorders .
Mechanism of Action
The mechanism of action of CID 9933579 involves the inhibition of human neutrophil elastase, an enzyme that plays a crucial role in the inflammatory response. By inhibiting this enzyme, this compound helps reduce inflammation and tissue damage associated with various diseases. The molecular targets and pathways involved in this process include the binding of this compound to the active site of human neutrophil elastase, thereby preventing its activity .
Comparison with Similar Compounds
Functional Similarities
CID 9933579 shares functional parallels with compounds targeting PKC isoforms or apoptosis pathways:

Key Insight : Unlike this compound, which directly targets PKCι, compounds like ginkgolic acid and betulin act through broader structural or pathway-specific mechanisms.
Structural Comparisons
These compounds share hydrophobic core structures, which may influence their binding to kinases or transporters. This compound’s mechanism likely involves similar steric or electrostatic interactions with PKCι’s catalytic domain .
Research Findings and Clinical Relevance
Role in Cancer Therapy
Limitations and Challenges
- Specificity : this compound’s selectivity for PKCι over other PKC isoforms (e.g., PKCβ, PKCε) remains uncharacterized in the provided evidence.
Q & A
Q. How to ensure methodological rigor in interdisciplinary studies involving this compound?
- Methodological Answer : Adopt convergent mixed-methods designs : (1) Align experimental protocols across disciplines (e.g., standardized cell lines in biology and chemistry); (2) Establish shared data repositories with metadata tagging; (3) Conduct joint data interpretation sessions to resolve terminology disparities. Document all interdisciplinary assumptions in the methods section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
